molecular formula C20H19FN2O5 B2843649 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034348-10-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No. B2843649
M. Wt: 386.379
InChI Key: RHRUKCPCGMRPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O5 and its molecular weight is 386.379. The purity is usually 95%.
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Scientific Research Applications

Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease

Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using Positron Emission Tomography (PET). These compounds displayed high affinity for Aβ(1-42) aggregates and demonstrated significant potential for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antibacterial and Anticancer Agents

Novel benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy showed promising antibacterial properties against a variety of bacterial strains, including Gram-negative bacteria like Escherichia coli. Furthermore, these compounds displayed cytotoxicity against lung and colon cancer cell lines, indicating their potential as antibacterial and anticancer agents (Kuntala et al., 2015).

Anti-inflammatory Properties

Unprecedented benzoxepins have shown significant anti-inflammatory properties by inhibiting cyclooxygenase-2 and 5-lipoxygenase, suggesting their potential in treating inflammation-related conditions (Chakraborty & Raola, 2019).

Antimicrobial Activity

Derivatives of benzoxazole have been studied for their antimicrobial activities against various microorganisms. Specific compounds have shown significant activity, pointing towards their use in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Kinase Inhibition

The benzoxazepine core is a key structural element in several kinase inhibitors, demonstrating the significance of such compounds in the development of treatments for diseases mediated by kinase activity (Naganathan et al., 2015).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-15-2-4-16-14(9-15)10-23(20(25)11-26-16)6-5-22-19(24)8-13-1-3-17-18(7-13)28-12-27-17/h1-4,7,9H,5-6,8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRUKCPCGMRPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

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